molecular formula C9H13NO2S3 B1457028 4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid CAS No. 1137725-46-2

4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid

Cat. No. B1457028
M. Wt: 263.4 g/mol
InChI Key: KEWSCDNULKOKTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid” is a chemical compound with the molecular formula C9H13NO2S3 . It has an average mass of 263.400 Da and a monoisotopic mass of 263.010834 Da .


Chemical Reactions Analysis

The compound has been used in RAFT iniferter polymerization of butyl methacrylate in miniemulsion using visible light . It’s also worth noting that similar compounds have been used as sulfur-based chain transfer agents that provide a high degree of control for living radical polymerization .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C9H13NO2S3 and an average mass of 263.400 Da . The density is predicted to be 1.329±0.06 g/cm3 and the boiling point is predicted to be 490.7±45.0 °C .

Scientific Research Applications

RAFT Polymerization and Nanoparticle Formation

4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl] pentanoic acid, a compound structurally similar to 4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid, has been utilized in RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. This process is significant for creating stable latexes comprising well-defined spherical nanoparticles, essential in material science and engineering. The polymerization kinetics and the properties of the final polymers are directly influenced by the role of this compound in the system (Oliveira, Behrends, Rosa, & Petzhold, 2017).

RAFT Iniferter Polymerization in Miniemulsion

The compound also plays a critical role in RAFT iniferter polymerization of butyl methacrylate in miniemulsion using visible light. This methodology enables high conversion rates with good control, leading to the formation of polymeric nanoparticles. The process is noteworthy for its environmentally friendly approach, utilizing benign solvent-free conditions (Jung, Boyer, & Zetterlund, 2017).

Modulating Polymer Reactivity

Research has shown the effectiveness of this compound in the RAFT polymerization of certain monomers, leading to the formation of functional polymers with specific reactivities. This application is pivotal in the development of new materials with tailored properties (Lang et al., 2022).

Polymers in Cancer Treatment

Another application of this chemical involves its use in the synthesis of methacrylic acid homopolymers, which are then studied in in vivo tumor models. This research is vital in understanding the immunopharmacological effects of such polymers and their potential use in cancer treatment (Zhukova et al., 2022).

Visible Light-Mediated Polymerization-Induced Self-Assembly

This compound is also used in visible light-mediated RAFT dispersion polymerization. This process leads to the formation of nanoparticles with varying morphologies, an important aspect in the field of nanotechnology and drug delivery applications (Yeow, Sugita, & Boyer, 2016).

Safety And Hazards

According to a safety data sheet, the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-cyano-4-ethylsulfanylcarbothioylsulfanylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S3/c1-3-14-8(13)15-9(2,6-10)5-4-7(11)12/h3-5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWSCDNULKOKTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=S)SC(C)(CCC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid
Reactant of Route 2
4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid
Reactant of Route 3
4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid
Reactant of Route 4
4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid
Reactant of Route 5
4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid
Reactant of Route 6
4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid

Citations

For This Compound
106
Citations
M Nasiri, TM Reineke - Polymer Chemistry, 2016 - pubs.rsc.org
Herein, we present the direct modification of glucose, an abundant and inexpensive sugar molecule, to produce new sustainable and functional polymers. Glucose-6-acrylate-1,2,3,4-…
Number of citations: 68 pubs.rsc.org
TD Michl, KES Locock, NE Stevens, JD Hayball… - Polymer …, 2014 - pubs.rsc.org
Antimicrobial polymers as mimics of natural antimicrobial peptides are emerging as an alternative to classic antibiotics due to their potency, selectivity and lower susceptibility to …
Number of citations: 84 pubs.rsc.org
X Pan, F Zhang, B Choi, Y Luo, X Guo, A Feng… - European Polymer …, 2019 - Elsevier
Poly(N-(2-hydroxypropyl) methacrylamide) (PHPMA) is a promising drug platform as it is non-immunogenic, biocompatible and hydrophilic polymer. It is the first copolymer-drug …
Number of citations: 20 www.sciencedirect.com
LM Johnson, Z Li, AJ LaBelle, FS Bates… - …, 2017 - ACS Publications
Solubility-enhancing amorphous solid dispersions are used in the oral delivery of hydrophobic, crystallizable drugs. Effective solid dispersion excipients enable high supersaturation …
Number of citations: 47 pubs.acs.org
H Thankappan, A Zelcak, D Taykoz, V Bulmus - European Polymer Journal, 2018 - Elsevier
Synthetic peptides with cyclic arginine-glycine-aspartate motif (cRGD) play an important role in cell recognition and cell adhesion. cRGD-decorated soluble polymers and polymeric …
Number of citations: 5 www.sciencedirect.com
T Li, F Huang, D Diaz-Dussan, J Zhao… - …, 2020 - ACS Publications
We report here the synthesis of a series of ethylene glycol-based triblock copolymers containing a hydrophilic middle segment of poly(ethylene glycol) methyl ether methacrylate (…
Number of citations: 22 pubs.acs.org
N Vanparijs, S Maji, B Louage, L Voorhaar… - Polymer …, 2015 - pubs.rsc.org
Efficient polymer-protein conjugation is a crucial step in the design of many therapeutic protein formulations including nanoscopic vaccine formulations, antibody-drug conjugates and to …
Number of citations: 67 pubs.rsc.org
A Skandalis, T Sentoukas, D Giaouzi, M Kafetzi… - Polymers, 2021 - mdpi.com
This review article aims to cover the most recent advances regarding the synthesis of linear ABC-type triblock terpolymers and star-shaped polymers by RAFT polymerization, as well as …
Number of citations: 14 www.mdpi.com
D Roy, B Ghosn, EH Song, DM Ratner… - Polymer Chemistry, 2013 - pubs.rsc.org
We report the successful conjugation of a bioactive thiolated α(1,2)-trimannoside to a copolymer of allyl methacrylate (AMA) and N-(2-hydroxypropyl) methacrylamide (HPMA) via photo-…
Number of citations: 23 pubs.rsc.org
N Vanparijs, L Nuhn, SJ Paluck, M Kokkinopoulou… - …, 2016 - Future Medicine
Aim: A promising nanogel vaccine platform was expanded toward antigen conjugation. Materials & methods: Block copolymers containing a reactive ester solvophobic block and a PEG-…
Number of citations: 21 www.futuremedicine.com

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